Pyrvinium
Overview
Description
Pyrvinium is a quinolinium ion that is 1-methylquinolinium substituted by dimethylamino group at position 6 and a (E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl at position 2. It is a anthelminthic drug active against pinworms. The salts of pyrvinium can also be used as anticancer agents. It has a role as an antineoplastic agent and an anthelminthic drug.
Pyrvinium, also known as molevac or pyrcon, belongs to the class of organic compounds known as phenylpyrroles. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond. Pyrvinium is considered to be a practically insoluble (in water) and relatively neutral molecule.
Pyrvinium is an anthelmintic effective for pinworms. Several forms of pyrvinium have been prepared with variable counter anions, such as halides, tosylate, triflate and pamoate. Pyrvinum's anti-cancer properties are currently under investigation.
Scientific Research Applications
Anti-Cancer Properties
Pyrvinium, known for its anthelmintic properties, has shown considerable promise as an anti-cancer molecule. Its effectiveness against various human cancers, both in vitro and in vivo, stems from mechanisms like inhibition of mitochondrial function, the WNT pathway, and cancer stem cell renewal. Despite substantial evidence of its efficacy in treating human cancers, its repurposing for cancer treatment faces challenges (Schultz & Nevler, 2022).
Pyrvinium's novel activity in tumor therapy, demonstrated in cancer models including colon, breast, lung, prostate cancer, and some hematological malignancies, is attributed to mechanisms such as energy and autophagy depletion and inhibition of Akt and Wnt-β-catenin-dependent pathways. It also exhibits potent anti-cancer stem cell activity (Momtazi-Borojeni et al., 2018).
DNA Fluorescence and Binding Properties
Pyrvinium shows intriguing fluorescence emission and DNA binding properties. In dilute aqueous solutions, it induces bright yellow fluorescence in DNA, suggesting the minor groove of adenine-thymine DNA regions as a specific binding site. This property makes pyrvinium a useful tool in biological research, particularly in DNA studies (Stockert et al., 1991).
Mechanistic Investigation in Androgen Receptor Inhibition
Pyrvinium is identified as a small molecule inhibitor of the androgen receptor (AR) DNA-binding domain, with implications in treating castration-resistant prostate cancer. The specific interaction between pyrvinium and AR DNA-binding domain complex and its impact on AR transcriptional activity has been a focus of recent research (Pal et al., 2019).
Wnt Signaling Inhibition and Tissue Repair
The inhibition of Wnt signaling by pyrvinium has implications in tissue repair and post-myocardial infarction cardiac remodeling. Its effect on enhancing granulation tissue and promoting angiogenesis, as well as its impact on myocardial repair and regeneration, are areas of active investigation (Saraswati et al., 2010).
Role in Integrated Stress Response and Mitochondrial Function
Pyrvinium's effect on myeloid leukemia cells involves triggering an integrated stress response and modulating mitochondrial function. This mechanism underlines its anti-tumor activity and opens new avenues for research in cancer therapeutics (Fu et al., 2021).
Genotoxicity Studies
Studies on pyrvinium's genotoxicity, particularly in the context of its therapeutic use in the colon, have been conducted to understand its safety profile. This research is crucial for evaluating the drug's broader clinical applications (Goldberg, 1984).
Stem Cell Research
Pyrvinium has been identified as a potent Wnt inhibitor with significant implications in mesenchymal stem cell (MSC) research. It enhances MSC proliferation while inhibiting lineage commitment, thus potentially improving the clinical efficacy of MSC therapy (Saraswati et al., 2012).
properties
CAS RN |
7187-62-4 |
---|---|
Product Name |
Pyrvinium |
Molecular Formula |
C26H28N3+ |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine |
InChI |
InChI=1S/C26H28N3/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5/h6-18H,1-5H3/q+1 |
InChI Key |
QMHSXPLYMTVAMK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C |
Color/Form |
DEEP-RED CRYSTALLINE SOLID |
Other CAS RN |
7187-62-4 |
Related CAS |
3546-41-6 (pamoate[2:1]) 35648-29-4 (iodide) |
shelf_life |
STABLE TO HEAT, LIGHT & AIR /PAMOATE/ |
synonyms |
Molevac Pamoxan Povanyl Pyrcon pyrvinium pyrvinium iodide pyrvinium monohydroxide pyrvinium pamoate pyrvinium pamoate (2:1) Vankin Vanquin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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